5-(3-Nitrophenoxy)pentanoic acid
Description
5-(3-Nitrophenoxy)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted at the fifth carbon with a 3-nitrophenoxy group. The nitro group in the 3-position of the phenoxy moiety likely influences electronic and steric characteristics, impacting reactivity, solubility, and biological interactions. Such compounds are often explored in medicinal chemistry and materials science due to their tunable functional groups .
Properties
CAS No. |
87411-43-6 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H13NO5/c13-11(14)6-1-2-7-17-10-5-3-4-9(8-10)12(15)16/h3-5,8H,1-2,6-7H2,(H,13,14) |
InChI Key |
OSRLQSKIVWSUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenoxy)pentanoic acid typically involves the reaction of 3-nitrophenol with pentanoic acid derivatives. One common method is the esterification of 3-nitrophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the process is typically carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 5-(3-Nitrophenoxy)pentanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols with sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products
Reduction: 5-(3-Aminophenoxy)pentanoic acid.
Substitution: Various substituted phenoxy pentanoic acids.
Esterification: Esters of 5-(3-Nitrophenoxy)pentanoic acid.
Scientific Research Applications
5-(3-Nitrophenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3-Nitrophenoxy)pentanoic acid exerts its effects is primarily through its interactions with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): The nitro group in 5-(3-Nitrophenoxy)pentanoic acid is expected to increase acidity compared to methoxy or alkyl-substituted analogs. This aligns with trends seen in 5-(3-chlorophenoxy)pentanoic acid, where the electron-withdrawing Cl enhances stability .
- Bioactivity: Loxiglumide demonstrates that pentanoic acid derivatives with aromatic substituents can exhibit potent pharmacological effects (e.g., cholecystokinin antagonism) .
- Synthetic Challenges: Cyclization attempts of similar compounds (e.g., 5-(p-methoxyphenyl)pentanoic acid) often yield tars, suggesting steric hindrance or electronic effects may complicate reactions .
Pharmacological and Biochemical Relevance
- Antibody Binding Specificity: The hapten 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid mimics arylcyclohexylamines in binding to phencyclidine (PCP) receptors, correlating with pharmacological potency (r² = 0.80) .
- Therapeutic Efficacy: ALA-PDT (a pentanoic acid derivative) combined with CO₂ laser therapy achieves 88% cure rates in cervical condyloma, demonstrating clinical utility .
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